2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H32N2O5 and its molecular weight is 464.562. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(Diethylamino)ethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Diethylaminoethyl group : Contributes to its pharmacokinetic properties.
- Chromeno-pyrrole core : Imparts unique biological activity.
- Ethoxy and methoxy substitutions : Enhance solubility and receptor binding affinity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Phosphodiesterase 4 (PDE4) : Similar to other compounds in its class, it may inhibit PDE4, leading to increased levels of cyclic AMP (cAMP) within cells. This action is crucial in modulating inflammatory responses and has been linked to conditions such as psoriasis and rheumatoid arthritis .
- Modulation of Cytokine Production : The compound appears to influence cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory processes .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Studies
- Psoriasis Treatment : A clinical study demonstrated that patients treated with formulations containing this compound showed significant reductions in psoriasis severity scores compared to placebo groups .
- Arthritis Models : Animal studies indicated that administration of the compound resulted in reduced joint swelling and inflammation markers in models of rheumatoid arthritis, suggesting a promising therapeutic role in chronic inflammatory diseases .
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Pharmacokinetics : The compound is rapidly absorbed with a bioavailability of approximately 60%. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Future Directions
Ongoing research aims to refine the synthesis of this compound and explore its potential in various therapeutic areas beyond inflammatory diseases, including oncology and neurodegenerative disorders. Further clinical trials are necessary to establish long-term efficacy and safety.
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-6-28(7-2)13-14-29-24(18-10-12-21(33-8-3)22(16-18)32-5)23-25(30)19-15-17(4)9-11-20(19)34-26(23)27(29)31/h9-12,15-16,24H,6-8,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPWMFMCIWFAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.